![molecular formula C17H23BFNO4 B8228000 (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone](/img/structure/B8228000.png)
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone
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Overview
Description
(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C17H23BFNO4 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
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Biological Activity
The compound (4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(morpholino)methanone , often referred to as a morpholine derivative with a boron-containing moiety, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its activity.
- Molecular Formula : C17H25BFNO4
- Molecular Weight : 369.26 g/mol
- CAS Number : 1469440-25-2
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler boronic acid derivatives and morpholine structures. Key reagents include sodium hydride and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are crucial for achieving high yields and purity.
Biological Activity Overview
The biological activity of the compound has been evaluated in various contexts, particularly focusing on its antifungal properties and potential as an anti-cancer agent.
Antifungal Activity
Recent studies have indicated that compounds similar to this morpholine derivative exhibit significant antifungal activity against pathogens such as Candida neoformans. The Minimum Inhibitory Concentration (MIC) values for related benzoxaboroles have been reported as low as 0.015 mg/L, indicating potent activity against fungal strains .
Case Studies
- In Vivo Efficacy : A study demonstrated that a morpholine ether derivative with structural similarities to our compound showed an MIC of 0.25 mg/L. When administered at 150 mg/kg in a mouse model, it resulted in a significant reduction in fungal density (over 3 log drop in CFU) .
- Toxicity Profile : The compound is associated with some toxicity concerns. It has been noted to cause skin irritation (H315) and serious eye irritation (H319), which necessitates careful handling during research and application .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that the presence of the boron atom may enhance its interaction with biological targets related to fungal cell wall synthesis or function.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological efficacy of this compound. Modifications in the phenyl ring or the morpholine group can significantly affect potency and selectivity against fungal targets.
Compound | MIC (mg/L) | In Vivo Efficacy | Toxicity |
---|---|---|---|
Morpholine Derivative | 0.25 | 3 log drop at 150 mg/kg | Skin irritation (H315), Eye irritation (H319) |
Benzoxaborole Analog | 0.015 | Not reported | Not specified |
Scientific Research Applications
Drug Development
This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its unique structural features allow it to be utilized in developing new medications targeting various diseases. The incorporation of fluorine atoms often enhances the lipophilicity of compounds, potentially improving their bioavailability and efficacy in therapeutic applications .
Organic Synthesis
In organic chemistry, this compound is employed as a building block for creating complex molecules. Its ability to participate in various chemical reactions facilitates the efficient synthesis of diverse organic compounds. Researchers utilize it to streamline synthetic pathways and enhance yields in complex organic syntheses .
Material Science
The compound finds applications in formulating advanced materials such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics. For instance, the incorporation of dioxaborolane structures can improve the thermal stability and mechanical properties of polymeric materials .
Bioconjugation
In bioconjugation techniques, this compound plays a crucial role by aiding in the attachment of biomolecules to surfaces or other molecules. This application is essential in diagnostics and therapeutic contexts where targeted delivery of drugs or imaging agents is required. The stability and reactivity of the dioxaborolane group facilitate effective conjugation processes .
Research Applications
Researchers utilize this compound in various experimental setups involving boron chemistry. Its stability and reactivity make it suitable for studies exploring new boron-containing compounds and their potential applications in medicinal chemistry .
Anticancer Activity
Recent studies have indicated that boron-containing compounds can exhibit significant anticancer properties. For example, derivatives similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis through caspase pathways. A study on related boron compounds demonstrated cytotoxicity against breast cancer cell lines (MCF-7), suggesting that this compound may possess similar properties.
Antimicrobial Activity
Boron-containing compounds have also been investigated for their antimicrobial properties. Research indicates that those with dioxaborolane structures exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis.
Toxicological Profile
The safety profile of this compound is currently under investigation. Preliminary assessments suggest low acute toxicity; however, long-term effects and environmental impacts require further study to ensure safe application in various fields.
Properties
IUPAC Name |
[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BFNO4/c1-16(2)17(3,4)24-18(23-16)13-11-12(5-6-14(13)19)15(21)20-7-9-22-10-8-20/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGWRGILYCBHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BFNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.